Aflatoxin M1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWDEQAUQTVKK-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891797 | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6795-23-9 | |
| Record name | Aflatoxin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxin M1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aflatoxin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXIN M1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
| Record name | Aflatoxin M1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Epidemiology and Occurrence of Aflatoxin M1
Global Prevalence and Distribution of Aflatoxin M1 Contamination
The prevalence and concentration of AFM1 in milk and dairy products exhibit significant regional variations, largely influenced by climate, agricultural practices, and regulatory standards. auctoresonline.orgnih.gov
High-Risk Regions:
Asia: Countries like Pakistan, India, Iran, and China have reported high levels of AFM1 contamination. researchgate.netmdpi.comnih.gov In a study in Punjab, Pakistan, the average AFM1 concentration in raw milk was found to be significantly high, with the Eastern region showing the highest average contamination. nih.gov A meta-analysis of studies in Middle Eastern countries, including Iran, Jordan, and Turkey, showed a high prevalence of AFM1 in dairy products, with Iran having the highest incidence. researchgate.netnih.gov
Africa: Several sub-Saharan African nations, including Nigeria and Kenya, have also been identified as having milk with AFM1 levels that often exceed regulatory limits set by the European Union (EU) and the United States. researchgate.net A study in Southern Ghana found that 55.8% of raw cow milk samples tested positive for AFM1, with a significant number exceeding both EU and local standards. nih.gov
Mediterranean: Southeastern Mediterranean countries have shown higher levels of AFM1 contamination in milk and dairy products compared to other parts of the region. mdpi.comresearchgate.net
Moderate and Lower-Risk Regions:
Europe: While generally having stricter regulations and lower contamination levels, instances of AFM1 contamination are still reported. nih.govfrontiersin.org For example, studies in Italy, Spain, and France have detected AFM1 in milk, although often at levels below the EU's maximum permissible limit. nih.govfrontiersin.org However, a study in Serbia reported a wide range of contamination, with some samples significantly exceeding the EU limit. frontiersin.org
North America: In the United States, while there is monitoring, the regulatory limit for AFM1 in milk is higher than in the EU. researchgate.net
The following table provides a snapshot of AFM1 prevalence in different regions based on various studies.
| Region/Country | Prevalence/Concentration of this compound | Reference |
| Middle East | High prevalence, with Iran showing the highest rates. | researchgate.netnih.gov |
| Pakistan (Punjab) | Average concentrations varied by region, with the Eastern region being the highest. | nih.gov |
| Sub-Saharan Africa | Levels often exceed EU and US regulatory limits. | researchgate.net |
| Southern Ghana | 55.8% of raw cow milk samples were contaminated. | nih.gov |
| Southeastern Mediterranean | Higher contamination levels compared to other Mediterranean areas. | mdpi.comresearchgate.net |
| Italy | Mean concentrations were generally within EU limits. | nih.govfrontiersin.org |
The occurrence of this compound in milk is closely linked to the Aflatoxin B1 contamination of animal feed, which is significantly influenced by seasonal and climatic conditions. mdpi.com
Warm and humid climates are particularly favorable for the growth of Aspergillus fungi on crops that are common components of animal feed, such as maize, cottonseed, and groundnuts. researchgate.netnih.govfrontiersin.org Extreme weather events, such as droughts followed by periods of high humidity, can exacerbate fungal growth and subsequent aflatoxin production in crops. nih.govfrontiersin.org
Several studies have demonstrated a distinct seasonal pattern in AFM1 contamination of milk:
Winter and Autumn: Higher levels of AFM1 are generally observed during these seasons. mdpi.comnih.govmattioli1885journals.com This is often attributed to the use of stored feed, which may have been harvested during warmer, more humid months and become contaminated with aflatoxins during storage. nih.gov A study in Punjab, Pakistan, found the highest average AFM1 contamination in winter, followed by autumn. nih.gov Similarly, a study in Gorgan, Iran, reported the highest levels of AFM1 in winter. mdpi.com
Summer and Spring: Lower levels of AFM1 are typically found in milk during these seasons. nih.govmattioli1885journals.com This is likely due to the increased availability of fresh pasture for grazing animals, reducing their reliance on potentially contaminated stored feed. nih.gov In the Pakistani study, the lowest average AFM1 concentration was detected in the summer. nih.gov
The table below illustrates the seasonal variation of this compound in milk from a study conducted in Punjab, Pakistan.
| Season | Average this compound Concentration (µg/L) |
| Winter | 0.875 |
| Autumn | 0.751 |
| Spring | 0.654 |
| Summer | 0.455 |
| Data from a study in Punjab, Pakistan nih.gov |
Geographic Hotspots and Regional Variations in this compound Occurrence
Human Exposure Assessment to this compound
Assessing human exposure to this compound (AFM1) is a critical component of understanding its potential public health impact. This involves estimating the amount of the toxin ingested from contaminated food sources, primarily milk and dairy products.
Methodologies for Estimating Daily Intake (EDI) in Population Subgroups (e.g., Infants, Children, Adults)
The primary metric used to quantify exposure is the Estimated Daily Intake (EDI), typically expressed in nanograms of AFM1 per kilogram of body weight per day (ng/kg bw/day). The calculation of EDI combines data on the concentration of AFM1 in food with information on food consumption patterns and the body weight of individuals within specific population subgroups. nih.govresearchgate.net
Several methodological approaches are employed to estimate EDI, each with varying levels of complexity and precision:
Deterministic Method: This is a straightforward approach that uses single-point values for each variable in the EDI calculation. elsevier.es For instance, the mean or median concentration of AFM1 in a food product is multiplied by the average daily consumption of that food and then divided by the average body weight of the target population group. nih.govmdpi.comdergipark.org.tr While easy to implement, deterministic methods can sometimes overestimate or underestimate the actual exposure and risk due to their reliance on average values and worst-case assumptions. frontiersin.org
Probabilistic Method (Monte Carlo Simulation): This more sophisticated approach accounts for the variability and uncertainty in the data. elsevier.esmdpi.com Instead of single-point values, probability distributions are assigned to AFM1 concentrations in food, food consumption amounts, and body weights. A computer simulation then repeatedly and randomly samples values from these distributions to generate a distribution of possible EDI values. mdpi.com This provides a more comprehensive picture of exposure, including the range and likelihood of different intake levels within a population. frontiersin.org
Dietary Intake Assessment Methods: To gather the necessary food consumption data, researchers utilize various survey instruments:
Food Frequency Questionnaires (FFQs): These questionnaires assess how often individuals have consumed specific food items over an extended period. elsevier.es They are advantageous for capturing long-term dietary habits but may lack precision in quantifying exact intake amounts. elsevier.es
24-Hour Dietary Recall: This method involves interviewing individuals about all the foods and beverages they consumed in the previous 24 hours. elsevier.es
Food Records/Diaries: Participants record everything they eat and drink over a specified number of days. elsevier.es
The choice of methodology often depends on the study's objectives, the available data, and the desired level of detail in the exposure assessment. For instance, a study in Catalonia, Spain, utilized both deterministic and probabilistic methods to estimate AFM1 dietary intake. elsevier.es Another study in Serbia employed a deterministic approach to assess exposure in children, considering different consumption estimates. bohrium.com
For infants, a specific formula is often used, considering their high milk consumption relative to their body weight. The EDI is calculated by multiplying the AFM1 concentration in infant milk formula by the daily milk consumption and dividing it by the infant's body weight. nih.gov Studies have highlighted that infants and young children are particularly vulnerable to AFM1 exposure due to their high consumption of milk and dairy products relative to their body weight. mdpi.commdpi.comejfood.org
The following table provides a summary of EDI calculation methodologies:
| Methodology | Description | Advantages | Disadvantages |
| Deterministic | Uses single-point values (e.g., mean, median) for AFM1 concentration, food consumption, and body weight. elsevier.es | Simple to calculate and understand. | Can be less accurate, potentially over or underestimating risk. frontiersin.org |
| Probabilistic (Monte Carlo) | Uses probability distributions for input variables to generate a distribution of possible EDI values. elsevier.esmdpi.com | Provides a more realistic range of exposure and quantifies uncertainty. | Requires more complex data and software. |
Dietary Consumption Patterns and Their Correlation with this compound Exposure
Dietary consumption patterns are a key determinant of human exposure to this compound. Since AFM1 is primarily found in milk and dairy products, the level of exposure is directly linked to the quantity and type of these products consumed by different population groups. mdpi.comresearchgate.net
Infants and Children: This demographic is consistently identified as the most vulnerable group to AFM1 exposure. mdpi.comejfood.org Their diet is often heavily reliant on milk and milk-based formulas. nih.gov Studies have shown that the Estimated Daily Intake (EDI) of AFM1 is significantly higher in infants and toddlers compared to older children and adults. bohrium.commdpi.com This is attributed to their higher milk consumption relative to their lower body weight. bohrium.com For example, a study in Serbia found that toddlers had higher EDI values than children aged 3-9 years. bohrium.com Similarly, research in central Italy revealed that the highest average AFM1 exposure was in toddlers. mdpi.com
Adults: While adults generally have a more varied diet, milk and dairy products can still be significant contributors to their AFM1 intake. The level of exposure in adults varies depending on cultural and individual dietary habits. mdpi.com For instance, a study comparing student populations in Serbia and Greece found that higher milk and yogurt consumption in Serbia led to greater AFM1 exposure compared to their Greek counterparts. mdpi.com In some populations, certain dairy products like soft cheeses can be a major source of AFM1. mdpi.com
Influence of Dairy Product Type: The type of dairy product consumed also influences exposure levels. The concentration of AFM1 can vary between raw milk, pasteurized milk, UHT milk, and different types of cheese. frontiersin.orgresearchgate.net Some studies have indicated that drinking milk is the primary contributor to AFM1 exposure across all age groups. mdpi.com
The following table showcases research findings on the correlation between dietary patterns and AFM1 exposure in different populations:
| Population Subgroup | Key Dietary Contributors to AFM1 Exposure | Research Findings |
| Infants | Infant milk formulas (starter and follow-on). nih.govmdpi.com | High intake values have been reported in various studies due to the high consumption of formula relative to body weight. nih.govmdpi.com |
| Toddlers (1-3 years) | Milk and milk-based foods. bohrium.commdpi.com | Consistently show the highest Estimated Daily Intake (EDI) compared to other age groups. bohrium.commdpi.com |
| Children (3-9 years) | Milk and dairy products. bohrium.com | EDI values are generally lower than in toddlers but can still be a concern. bohrium.com |
| Adults | Milk, yogurt, and cheese. mdpi.commdpi.com | Exposure levels vary based on consumption habits. In some regions, high milk and yogurt consumption leads to higher exposure. mdpi.com Soft cheeses can also be a significant source. mdpi.com |
Toxicological Research on Aflatoxin M1
Biotransformation Pathways of Aflatoxin B1 to Aflatoxin M1 in Mammalian Systems
The conversion of Aflatoxin B1 (AFB1) to this compound (AFM1) is a critical metabolic process that occurs in mammals after the ingestion of AFB1-contaminated food or feed. openveterinaryjournal.commedigraphic.com This biotransformation primarily takes place in the liver and involves complex enzymatic reactions. medigraphic.comscirp.org
Role of Hepatic Cytochrome P450 Enzyme Systems in this compound Formation
The formation of AFM1 from AFB1 is predominantly mediated by the cytochrome P450 (CYP450) enzyme system in the liver. nih.govmdpi.com Specifically, CYP1A2 is the principal enzyme responsible for the hydroxylation of AFB1 at the C4 position to form AFM1. scirp.orgnih.gov Other CYP450 isoforms, such as CYP3A4, are also involved in the metabolism of AFB1, but they primarily lead to the formation of other metabolites like Aflatoxin Q1 (AFQ1) and the highly reactive AFB1-8,9-epoxide. nih.govmdpi.com
Metabolic Activation and Detoxification Mechanisms of this compound
While the formation of AFM1 is often considered a detoxification pathway for AFB1 because AFM1 is less carcinogenic and mutagenic than its precursor, it is not entirely benign. nih.govmdpi.com AFM1 can undergo further metabolic activation to form AFM1-8,9-epoxide, a reactive electrophile capable of binding to cellular macromolecules like DNA. mdpi.com However, the epoxidation of AFM1 is significantly less efficient compared to that of AFB1, which contributes to its lower genotoxic potency. mdpi.com
Detoxification of AFM1 primarily involves conjugation reactions. One key pathway is the conjugation of the AFM1-epoxide with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This process renders the molecule more water-soluble and facilitates its excretion from the body. scirp.org However, studies have shown that human liver cytosol is not very effective at catalyzing this conjugation, which could have implications for human susceptibility to AFM1 toxicity. nih.gov
It's important to note that AFM1 can also exert cytotoxic effects without the need for metabolic activation, unlike AFB1. nih.govresearchgate.net This direct toxicity may be related to its ability to be retained by microsomal proteins. nih.gov
Molecular Mechanisms of this compound Toxicity
The toxicity of this compound is multifaceted, involving its ability to damage DNA, induce oxidative stress, and interfere with essential cellular processes.
DNA Adduct Formation and Genotoxicity of this compound
Similar to its precursor AFB1, the genotoxicity of AFM1 is primarily attributed to its metabolic activation to a reactive epoxide, which can then form covalent bonds with DNA, creating DNA adducts. nih.govresearchgate.net The primary site of adduction is the N7 position of guanine (B1146940) bases, leading to the formation of AFM1-N7-guanine adducts. nih.gov These adducts can disrupt DNA replication and transcription, leading to mutations. nih.gov Specifically, a common mutation associated with aflatoxin exposure is a G→T transversion. nih.gov
Although AFM1 is less potent in forming DNA adducts compared to AFB1, its genotoxic potential is still a significant concern. nih.govresearchgate.net Studies using human cell lines have demonstrated that AFM1 can induce DNA damage. researchgate.netiarc.fr The International Agency for Research on Cancer (IARC) has classified AFM1 as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. nih.govrupahealth.com
Key enzymes involved in the metabolism of Aflatoxin B1 and M1.
| Enzyme | Role in Aflatoxin Metabolism | Reference |
|---|---|---|
| CYP1A2 | Principal enzyme for converting AFB1 to AFM1. scirp.orgnih.gov Also involved in the bioactivation of AFB1 to its epoxide form. nih.gov | scirp.orgnih.gov |
| CYP3A4 | Metabolizes AFB1 to AFQ1 and the reactive AFB1-exo-8,9-epoxide. nih.govmdpi.com Also implicated in the bioactivation of AFB1 in humans. tandfonline.com | nih.govmdpi.comtandfonline.com |
| CYP2A6 | Involved in the bioactivation of AFB1 in poultry and ducks. researchgate.nettandfonline.com | researchgate.nettandfonline.com |
| Glutathione S-transferases (GSTs) | Catalyze the detoxification of AFB1-8,9-epoxide and AFM1-epoxide by conjugating them with glutathione. nih.gov | nih.gov |
Induction of Oxidative Stress by this compound in Cellular Systems
This compound can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com The metabolic processes of aflatoxins can generate ROS, leading to cellular damage. mdpi.comjscholaronline.org
This oxidative stress can lead to lipid peroxidation, where free radicals attack lipids in cell membranes, causing damage and impairing membrane function. researchgate.net An indicator of this damage is the increased level of malondialdehyde (MDA). nih.govmdpi.com Furthermore, aflatoxin exposure can deplete the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reduce the total antioxidant capacity of cells. nih.gov This compromised antioxidant defense system exacerbates the damaging effects of ROS on cellular components, including DNA, proteins, and lipids. nih.govmdpi.com
Impact of this compound on Cellular Pathways (e.g., Apoptosis, Autophagy)
This compound has been shown to impact critical cellular pathways, including apoptosis (programmed cell death) and autophagy (a cellular recycling process). mdpi.comfrontiersin.org
Studies have indicated that AFM1 can induce apoptosis in various cell types, including intestinal cells. nih.govresearchgate.netnih.gov This process is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and caspase-9), and the downregulation of the anti-apoptotic protein Bcl-2. nih.govfrontiersin.org The activation of c-Jun N-terminal kinase (JNK) can also play a role in modulating the balance of these proteins. frontiersin.org
Furthermore, AFM1 exposure can increase the levels of autophagy in cells. nih.govresearchgate.net While autophagy is typically a survival mechanism, excessive autophagy can lead to cell death. nih.gov Research suggests that AFM1 can inhibit the mTOR signaling pathway, a key regulator of autophagy. frontiersin.org The interplay between apoptosis and autophagy in response to AFM1 is complex, with some studies suggesting that inhibiting excessive autophagy may protect against AFM1-induced apoptosis. nih.govresearchgate.net
Cellular Effects of this compound.
| Cellular Process | Effect of this compound | Key Molecular Players | Reference |
|---|---|---|---|
| Apoptosis | Induces programmed cell death. nih.govresearchgate.net | Upregulation of Bax, Caspase-3, Caspase-9; Downregulation of Bcl-2. nih.govfrontiersin.org | nih.govfrontiersin.orgnih.govresearchgate.net |
| Autophagy | Increases levels of autophagy. nih.govresearchgate.net | Inhibition of mTOR pathway; Regulation of Atg proteins, Beclin1, LC3, p62. frontiersin.orgnih.gov | frontiersin.orgnih.govresearchgate.net |
| Oxidative Stress | Induces the production of reactive oxygen species (ROS). nih.govmdpi.com | Increased malondialdehyde (MDA); Decreased superoxide dismutase (SOD). nih.govmdpi.com | nih.govmdpi.com |
Immunotoxicological Effects of this compound
This compound (AFM1), the hydroxylated metabolite of Aflatoxin B1 (AFB1), demonstrates significant immunotoxic properties by affecting both innate and acquired immunity. usask.canih.gov Research indicates that AFM1 can suppress various immune functions, potentially increasing susceptibility to diseases. usask.canih.gov
Studies have shown that this compound actively modulates the immune system by altering cellular responses and cytokine production. cabidigitallibrary.orgtandfonline.com Exposure to AFM1 has been linked to adverse effects on key immune organs and cells. msu.edu
Effects on Immune Organs and Cells: In animal studies, AFM1 exposure led to a reduction in spleen weight and the cellularity of the spleen. usask.canih.govtandfonline.com It suppresses the proliferation of splenocytes in response to mitogens like phytohemagglutinin-A. usask.catandfonline.com This indicates an inhibitory effect on T lymphocyte activity. cabidigitallibrary.org Furthermore, AFM1 has been shown to inhibit the proliferation of Jurkat cells (a human T lymphocyte cell line) in vitro and reduce the phagocytic ability of monocytes. usask.cafrontiersin.org
Modulation of Cytokines and Signaling Pathways: AFM1 exposure alters the production of key cytokines that regulate immune responses. usask.ca Studies in mice have demonstrated that AFM1 administration leads to a decrease in interferon-gamma (IFN-γ), a crucial cytokine for cell-mediated immunity (Th1 response), and an increase in interleukin-10 (IL-10), which is associated with an anti-inflammatory response. tandfonline.commsu.edu This shift can impair the body's ability to mount an effective defense. tandfonline.com Research also points to the involvement of microRNA, specifically a reduction in the expression of miR-155, which in turn upregulates its target proteins SHIP1 and SOCS1, contributing to the suppression of the Th1 response. tandfonline.com
Table 1: Summary of Research Findings on Immunomodulatory Effects of this compound
| Parameter Affected | Observed Effect | Reference(s) |
|---|---|---|
| Spleen | Reduced organ weight and cellularity | usask.canih.govtandfonline.com |
| Lymphocyte Proliferation | Suppressed response to mitogens | usask.canih.govtandfonline.com |
| Cytokine Production | Decreased IFN-γ; Increased IL-10 | tandfonline.commsu.edu |
| Phagocytic Activity | Reduced phagocytosis by monocytes | frontiersin.org |
| Gene Expression | Reduced expression of miR-155; Upregulation of SHIP1 and SOCS1 | tandfonline.com |
| Humoral Immunity | Reduced serum Immunoglobulin G (IgG) levels | usask.canih.gov |
The suppression of T-cell and macrophage functions, coupled with altered cytokine profiles, weakens the primary lines of defense. usask.cacabidigitallibrary.orgfrontiersin.org For example, the reduced ability of monocytes to phagocytose pathogens like Escherichia coli following AFM1 exposure demonstrates a direct impairment of innate immune function. frontiersin.org This immunosuppression may render an individual more susceptible to bacterial, viral, and parasitic infections and could potentially reduce the efficacy of vaccines. cabidigitallibrary.orgresearchgate.netiarc.fr
Modulation of Immune Responses by this compound
Carcinogenicity Assessment of this compound
This compound is recognized as a carcinogen, although its potency and risk profile differ from its parent compound, Aflatoxin B1. mdpi.comfsc.go.jp The International Agency for Research on Cancer (IARC) has classified AFM1 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals. mdpi.comfsc.go.jprupahealth.com In contrast, AFB1 is classified as a Group 1 carcinogen, "carcinogenic to humans." fsc.go.jpnih.gov The primary target organ for AFM1's toxicity and carcinogenicity is the liver. mdpi.comfsc.go.jp
Extensive research has established that this compound is a liver carcinogen, but its carcinogenic potency is considerably lower than that of Aflatoxin B1. inchem.org Multiple studies in sensitive animal species, such as rats and rainbow trout, have consistently concluded that the carcinogenic potency of AFM1 is approximately 2% to 10% that of AFB1. mdpi.comfsc.go.jpinchem.org This is often described as being about one order of magnitude less potent. fao.orgwikipedia.org The reduced potency is attributed to AFM1 being a hydroxylated metabolite, which is generally considered a detoxification byproduct of AFB1. wikipedia.org
Table 2: Carcinogenicity Comparison of this compound and Aflatoxin B1
| Feature | This compound (AFM1) | Aflatoxin B1 (AFB1) | Reference(s) |
|---|---|---|---|
| IARC Classification | Group 2B (Possibly carcinogenic to humans) | Group 1 (Carcinogenic to humans) | mdpi.comfsc.go.jpnih.gov |
| Primary Target Organ | Liver | Liver | mdpi.comfsc.go.jp |
| Relative Potency | 2-10% of AFB1's potency | 10 to 50 times more potent than AFM1 | mdpi.comfsc.go.jpinchem.org |
| Mechanism | Genotoxic carcinogen | Genotoxic carcinogen | fsc.go.jp |
To evaluate the public health risk from genotoxic carcinogens like AFM1, for which a safe intake level cannot be established, regulatory bodies and researchers use quantitative risk characterization models. mdpi.comconicet.gov.ar
Margin of Exposure (MoE): The MoE is an approach recommended by the European Food Safety Authority (EFSA) to assess the risk of substances that are both genotoxic and carcinogenic. mdpi.com It is the ratio between a toxicological reference point from animal studies (e.g., the benchmark dose lower confidence limit, BMDL10) and the estimated human dietary intake. An MoE value of 10,000 or higher is generally considered to be of low concern from a public health perspective. conicet.gov.arresearchgate.net Studies have calculated MoE values for AFM1 exposure in various populations; for example, a study in Argentina found MoE values below 10,000 for infants and children, suggesting a potential health concern. conicet.gov.arnih.gov
Hazard Index (HI): The Hazard Index is another tool used for risk characterization. It is typically calculated by dividing the estimated daily intake of a substance by a health-based guidance value. For AFM1, where a tolerable daily intake is not established, the HI can be used to compare exposure levels against a reference dose. An HI value greater than 1 indicates a potential risk. In an Argentinean risk assessment, 40-49% of children were found to have HI values greater than 1, identifying them as a susceptible population. conicet.gov.arnih.gov
Cancer Risk (CR): This model estimates the additional lifetime risk of developing cancer due to exposure to a carcinogen. It is calculated using a cancer potency factor, often derived from epidemiological data, multiplied by the estimated daily intake. For aflatoxins, this risk is typically expressed as the number of extra cancer cases per 100,000 individuals per year. mdpi.comufl.edu For instance, a study in Serbia estimated that high dietary exposure to AFM1 could result in 0.0036–0.0047 additional hepatocellular carcinoma cases per 100,000 individuals annually, depending on Hepatitis B prevalence. mdpi.com
Table 3: Examples of Quantitative Risk Characterization for AFM1 in Different Populations
| Country/Region | Population Group | Model Used | Finding | Reference(s) |
|---|---|---|---|---|
| Argentina | Infants, Toddlers, Other Children | MoE | Values were < 10,000 | conicet.gov.arnih.gov |
| Argentina | Infants, Toddlers, Other Children | HI | 45%, 49.1%, and 40.6% of the population exceeded HI > 1, respectively | conicet.gov.arnih.gov |
| Serbia | Students | Cancer Risk (CR) | 0.0036–0.0047 extra HCC cases/year/10⁵ people | mdpi.com |
| Greece | Students | Cancer Risk (CR) | 0.0007–0.0009 extra HCC cases/year/10⁵ people | mdpi.com |
The carcinogenic risk of aflatoxins is not uniform across all populations and can be dramatically increased by co-exposure to other risk factors, most notably chronic infection with the Hepatitis B virus (HBV). nih.govnih.gov There is a well-established synergistic interaction between AFB1 and HBV in the development of hepatocellular carcinoma (HCC). mdpi.compreprints.orgresearchgate.net Individuals exposed to both AFB1 and chronic HBV infection face a risk of developing liver cancer that is up to 30 times higher than that of individuals exposed to AFB1 alone. nih.govufl.edu
While most epidemiological data on this synergy pertains directly to AFB1, this interaction is highly relevant for AFM1 risk assessment. ufl.edupreprints.org Since AFM1 is the principal metabolite of AFB1, it is assumed that a similar, though less pronounced, synergistic mechanism exists. ufl.edu Chronic liver inflammation and regenerative cell proliferation caused by HBV infection make hepatocytes more vulnerable to the DNA-damaging effects of aflatoxins. preprints.orgresearchgate.nettandfonline.com The HBV x protein can also inhibit DNA repair mechanisms, favoring the persistence of aflatoxin-induced genetic mutations, such as the p53 tumor suppressor gene mutation, further accelerating carcinogenesis. mdpi.comresearchgate.net Therefore, risk assessments for AFM1 often incorporate HBV prevalence data to provide a more accurate picture of the potential cancer burden in a given population. mdpi.comconicet.gov.ar
Analytical Methodologies for Aflatoxin M1 Detection and Quantification
Chromatographic Techniques in Aflatoxin M1 Analysis
Chromatographic techniques are considered the gold standard for the confirmatory analysis of this compound due to their high accuracy and reliability. mdpi.com These methods involve the separation of AFM1 from other components in a sample matrix, followed by its detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used and robust method for the quantitative analysis of this compound. mdpi.comarccjournals.com This technique leverages the native fluorescence of the AFM1 molecule, which allows for sensitive and specific detection without the need for complex derivatization steps in many cases. chromatographyonline.com The principle involves injecting a prepared sample extract into the HPLC system, where it passes through a column packed with a stationary phase. The different components of the sample move through the column at different rates, leading to their separation. As the separated AFM1 elutes from the column, it is excited by a specific wavelength of light in the fluorescence detector, and the emitted light is measured. The intensity of the fluorescence is directly proportional to the concentration of AFM1 in the sample.
To enhance the sensitivity of the method, post-column derivatization (PCD) can be employed. nih.govresearchgate.net A reagent, such as pyridinium (B92312) hydrobromide perbromide, is mixed with the column effluent to create a more fluorescent derivative of AFM1, significantly lowering the detection limits. nih.govresearchgate.net HPLC-FLD methods have been validated extensively for various milk and dairy products, demonstrating good accuracy, precision, and linearity. mdpi.comnih.gov
Table 1: Performance Characteristics of Selected HPLC-FLD Methods for this compound Analysis
| Matrix | Sample Preparation | Derivatization | Limit of Detection (LOD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Milk | C18-SPE clean-up | Post-column with pyridinium hydrobromide perbromide | 1 ng/kg | 90 | nih.govresearchgate.net |
| Cheese | C18-SPE clean-up | Post-column with pyridinium hydrobromide perbromide | 5 ng/kg | 76 | nih.govresearchgate.net |
| Liquid Milk | Magnetic solid phase extraction (MSPE) | Post-column | 0.005 µg/L | 91.2 - 102.2 | rsc.org |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the determination of this compound. tandfonline.commdpi.com It combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. tandfonline.com This method offers significant advantages, particularly in complex matrices, by minimizing interferences and providing unambiguous identification of the analyte. tandfonline.com
In a typical LC-MS/MS analysis, after chromatographic separation, the AFM1 molecules are ionized, usually by electrospray ionization (ESI), and enter the mass spectrometer. The first mass analyzer selects the precursor ion of AFM1 (e.g., m/z 329.1). This ion is then fragmented in a collision cell, and the resulting product ions (e.g., m/z 273.1 and 258.9) are detected by the second mass analyzer. tandfonline.com This multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. tandfonline.com LC-MS/MS methods for AFM1 have been developed with simple extraction procedures, such as liquid-liquid extraction or solid-phase extraction, and have demonstrated high accuracy, precision, and low limits of detection. tandfonline.comnih.govmycotoxinsite.com
Table 2: Key Parameters of Various LC-MS/MS Methods for this compound Quantification
| Sample Preparation | Ionization Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Liquid-liquid extraction | ESI+ | - | 15 ng/kg | 95 | nih.gov |
| Acetonitrile extraction | ESI+ | 0.006 ng/mL | 0.02 ng/mL | 77 - 94 | tandfonline.com |
| Methanol extraction and SPE clean-up | ESI+ | - | 0.05 µg/L | 82.67 - 102 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for this compound
Emerging and Advanced this compound Detection Technologies
The field of mycotoxin analysis is continuously evolving, with new technologies emerging to address the need for faster, more sensitive, and portable detection methods for this compound. arccjournals.com These advanced technologies often integrate novel recognition elements and signal transduction principles.
Biosensors are a significant area of development, offering high sensitivity and the potential for real-time analysis. researchgate.netnih.gov These devices typically consist of a biological recognition element, such as an antibody (immunosensor) or an aptamer (aptasensor), coupled with a transducer that converts the binding event into a measurable signal (e.g., electrochemical, optical). researchgate.netnih.gov For instance, immersible silicon photonic immunosensors have been developed that can detect AFM1 directly in undiluted milk with high sensitivity and a rapid analysis time of 20 minutes. mdpi.com
Other emerging techniques include:
Aptamer-based biosensors: These utilize short, single-stranded DNA or RNA molecules (aptamers) that can bind to AFM1 with high affinity and specificity. researchgate.net
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with tailor-made binding sites for AFM1, offering an alternative to biological recognition elements. arccjournals.com
Nanobody-based assays: Utilizing smaller, single-domain antibody fragments (nanobodies) can offer advantages in assay development and stability. csic.es
Hyperspectral imaging and electronic noses: These are being explored as novel, non-invasive screening tools. arccjournals.com
These emerging technologies hold promise for the future of this compound detection, potentially providing more efficient and accessible tools for ensuring the safety of milk and dairy products. researchgate.net
Biosensors for this compound Quantification
In recent years, biosensors have emerged as promising alternatives to conventional analytical methods for AFM1 detection due to their potential for rapid, cost-effective, and on-site analysis. nih.gov These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of the target analyte. The primary types of biosensors developed for AFM1 quantification include electrochemical and optical biosensors, which often utilize antibodies (immunosensors) or aptamers (aptasensors) as the recognition element. nih.gov
Electrochemical Biosensors: These sensors measure changes in electrical properties (such as current, potential, or impedance) resulting from the interaction between AFM1 and the immobilized bioreceptor. nih.gov For instance, an electrochemical immunosensor was developed using a screen-printed carbon electrode modified with a nanocomposite of molybdenum disulfide (MoS2) quantum dots and a metal-organic framework (UiO-66-NH2), decorated with AFM1-specific monoclonal antibodies. mdpi.comgoldstandarddiagnostics.comnih.govacs.org This sensor utilized electrochemical impedance spectroscopy (EIS) to detect AFM1. mdpi.comgoldstandarddiagnostics.comacs.org Another approach involves aptasensors, which use short single-stranded DNA or RNA sequences (aptamers) that bind to AFM1 with high affinity and specificity. nih.govuliege.be An electrochemical aptasensor based on an electrospun carbon nanofiber mat modified with gold nanoparticles and a specific aptamer has been developed for AFM1 detection in milk. mdpi.com
Optical Biosensors: Optical biosensors for AFM1 detection rely on measuring changes in optical signals, such as fluorescence, colorimetry, or surface plasmon resonance (SPR), upon binding of the analyte. mdpi.com An immersible silicon photonic chip featuring Mach-Zehnder interferometers has been presented as a rapid and sensitive method for detecting AFM1 in milk. mdpi.com This label-free optical biosensor measures changes in the refractive index caused by the binding of AFM1 to immobilized antibodies. jfda-online.comresearchgate.net Surface plasmon resonance (SPR) biosensors are another significant category of optical sensors. nih.gov They measure changes in the refractive index on a sensor chip surface as the target analyte binds to the immobilized biorecognition molecules. nih.gov
The table below summarizes the characteristics of various biosensors developed for this compound quantification.
| Biosensor Type | Principle | Recognition Element | Sample Matrix | Key Findings |
| Electrochemical Immunosensor | Electrochemical Impedance Spectroscopy (EIS) | Monoclonal Antibody | Milk | Utilized a MoS2/UiO-66-NH2 nanocomposite modified electrode. mdpi.comgoldstandarddiagnostics.comnih.govacs.org |
| Electrochemical Aptasensor | Voltammetry | Aptamer | Milk | Based on an electrospun carbon nanofiber mat modified with gold nanoparticles. mdpi.com |
| Optical Immunosensor | Mach-Zehnder Interferometry | Antibody Fragment (Fab') | Milk | Silicon nitride photonic chip for label-free detection. researchgate.netoup.com |
| Optical Biosensor | Surface Plasmon Resonance (SPR) | Antibody | Milk | Provides real-time, label-free detection. nih.gov |
| Fluorescent Aptasensor | Fluorescence Quenching | Aptamer & Complementary DNA | Milk | Based on the structure-switching of the aptamer upon binding to AFM1. chrom-china.com |
This table is generated based on data from multiple research findings to provide a comparative overview.
Integrated Detection Platforms for Multiple Mycotoxins Including this compound
The co-occurrence of multiple mycotoxins in a single food commodity is a common problem, necessitating the development of analytical platforms capable of simultaneous detection. jfda-online.comoup.combrill.com These integrated systems enhance efficiency by reducing analysis time and cost per sample. The most prevalent approaches combine advanced separation techniques, primarily liquid chromatography (LC), with sensitive detection methods like mass spectrometry (MS) or fluorescence, often preceded by a multi-toxin cleanup step using immunoaffinity columns (IAC). jfda-online.comoup.combrill.comomicsonline.org
Several methods have been developed for the simultaneous quantification of aflatoxins (including B1, B2, G1, G2), ochratoxin A (OTA), and zearalenone (B1683625) (ZON) in cereals. jfda-online.comoup.comchrom-china.combrill.com One such method employs a single immunoaffinity column containing antibodies for all three mycotoxin groups, followed by high-performance liquid chromatography (HPLC) with fluorescence detection. oup.combrill.com Another approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification after cleanup with a multi-toxin IAC. jfda-online.com LC-MS/MS is increasingly favored for multi-mycotoxin analysis due to its high sensitivity, accuracy, and ability to identify and quantify multiple analytes in a single run. omicsonline.orgmdpi.com
Surface plasmon resonance (SPR) has also been adapted for multiplex detection. An SPR method was established for the simultaneous detection of aflatoxin B1, ochratoxin A, zearalenone, and deoxynivalenol (B1670258) in corn and wheat, demonstrating the potential of biosensor platforms for multi-analyte screening. nih.gov Additionally, a dual-color quantum dots encoded frit-based immunoassay has been developed for the simultaneous visual screening of AFM1 and the antibiotic pirlimycin (B1678455) in milk, showcasing the versatility of immunoassay formats for multiplexing. acs.org
Method Validation and Performance Characteristics for this compound Analysis
The validation of analytical methods is a critical requirement to ensure the reliability and comparability of results. For AFM1 analysis, method validation assesses key performance parameters as stipulated by regulatory guidelines, such as those from the European Commission (Regulation (EC) No. 401/2006). mdpi.commdpi.comresearchgate.net This process is essential for methods intended for official control and for resolving legal disputes. researchgate.net
Assessment of Sensitivity, Specificity, and Detection Limits
Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ): Sensitivity refers to a method's ability to discriminate between small differences in analyte concentration. It is often characterized by the LOD (the lowest concentration of analyte that can be reliably detected) and the LOQ (the lowest concentration that can be quantitatively measured with acceptable precision and accuracy). nih.govacs.org
For instance, an HPLC method with fluorescence detection and post-column derivatization for AFM1 in milk and cheese reported LODs of 0.001 µg/kg and 0.005 µg/kg, respectively. nih.gov An ultra-performance liquid chromatography (UPLC) method coupled with fluorescence detection after IAC cleanup achieved an LOD of 0.005 µg/kg in milk. Biosensors have also demonstrated impressive sensitivity. An electrochemical immunosensor based on a MoS2/UiO-66-NH2 nanocomposite reported an LOD of 0.06 ng/mL (0.06 µg/kg). nih.govacs.org An immersible silicon photonic immunosensor achieved a detection limit of 20 pg/mL (0.02 µg/kg) for AFM1 in undiluted milk. mdpi.com
Specificity: Specificity is the ability of a method to measure the target analyte exclusively, without interference from other compounds present in the sample matrix. In immuno-based methods like ELISA or immunosensors, this is evaluated through cross-reactivity studies with structurally similar aflatoxins (e.g., AFB1, AFB2, AFG1). mdpi.com For example, a developed immersible photonic immunosensor showed low cross-reactivity values of 1.4% for aflatoxin B1, 0.30% for aflatoxin B2, and 0.12% for aflatoxin G1, indicating high specificity for AFM1. mdpi.com Chromatographic methods like HPLC and LC-MS/MS achieve high specificity through the physical separation of analytes before detection. nih.govjfda-online.com
The table below presents a summary of performance characteristics for various AFM1 analytical methods.
| Method | Sample Matrix | LOD | LOQ | Recovery (%) | Reference |
| HPLC-FLD (post-column derivatization) | Milk | 0.001 µg/kg | - | 90 | nih.gov |
| HPLC-FLD (post-column derivatization) | Cheese | 0.005 µg/kg | - | 76 | nih.gov |
| UPLC-FLD (IAC cleanup) | Milk | 0.005 µg/kg | 0.005 µg/kg | 90.7 - 94.6 | |
| ELISA (Chemiluminescent) | Milk | - | 1 ppt (B1677978) (0.001 µg/kg) | 96 - 122 | acs.org |
| Electrochemical Immunosensor | Milk | 0.06 ng/mL (0.06 µg/kg) | 0.49 ng/mL (0.49 µg/kg) | 92.4 - 105.6 | nih.govacs.org |
| Aptamer-based Biosensor (RT-qPCR) | Infant milk powder | 0.03 ng/L (0.00003 µg/kg) | - | 88.7 - 106.3 | uliege.be |
| Immersible Photonic Immunosensor | Milk | 20 pg/mL (0.02 µg/kg) | 50 pg/mL (0.05 µg/kg) | 88.0 - 107.0 | mdpi.com |
| LC-MS/MS | Milk | - | 0.05 µg/L | 82.67 - 102 | mdpi.com |
This table is generated based on data from multiple research findings to provide a comparative overview. Note: "ppt" stands for parts per trillion, "ng/L" is equivalent to "ppt" in aqueous solutions. 1 µg/kg or 1 µg/L is equivalent to 1 ppb (part per billion).
Interlaboratory Study Comparisons and Collaborative Trials for this compound Methods
For AFM1, several methods have undergone collaborative testing. An international collaborative study involving 19 laboratories tested methods for the determination and chemical confirmation of AFM1 in various dairy products, leading to their adoption as official first action methods by AOAC. oup.com Another study involving nine laboratories confirmed the suitability of ultraviolet absorption spectrophotometry for the standardization of AFM1 solutions. oup.com
The European Union has funded projects to validate methods for mycotoxins at the low regulatory limits set in Europe. researchgate.net These efforts led to the establishment of validated immunoaffinity column cleanup-HPLC methods for AFM1 in liquid milk, which were subsequently adopted by AOAC and the European Committee for Standardization (CEN). researchgate.net Proficiency tests, organized by bodies like Fapas (UK), AIA (Italy), and BIPEA (France), also play a role in allowing laboratories to compare their performance against others, with some ELISA kits demonstrating excellent results in these schemes. rapidmicrobiology.com The ISO 14501 | IDF 171 standard, which specifies a method for AFM1 determination in milk and milk powder using IAC cleanup and HPLC, has undergone revisions based on feedback from routine analysis in different laboratories to improve clarity and reduce variability. fil-idf.org
Biomarkers of Aflatoxin M1 Exposure and Biological Effect
Aflatoxin M1 as a Urinary Biomarker of Aflatoxin B1 Exposure
This compound (AFM1), a major metabolite of the potent hepatocarcinogen Aflatoxin B1 (AFB1), is a well-established urinary biomarker for assessing recent exposure to its parent compound. mdpi.comresearchgate.netscielo.br When AFB1 is ingested, it is metabolized in the liver, and a portion is converted to AFM1, which is then excreted in the urine. researchgate.netmdpi.com This metabolic relationship makes the detection and quantification of AFM1 in urine a reliable, non-invasive method for determining an individual's recent dietary intake of AFB1. researchgate.netscielo.br
The primary advantage of using urinary AFM1 as a biomarker is its reflection of short-term exposure, typically within the preceding 24 hours. scielo.brnih.govresearchgate.net This characteristic allows for a timely assessment of recent dietary contamination and exposure. Numerous studies have utilized urinary AFM1 to gauge AFB1 exposure across various populations. For instance, research in Bangladesh has consistently detected AFM1 in urine samples from diverse cohorts, including rural and urban adults, pregnant women, infants, and children, indicating frequent dietary exposure to AFB1. researchgate.netnih.govnih.gov These studies often find varying levels of AFM1 depending on factors like season and geographic location, highlighting the biomarker's sensitivity to changes in dietary patterns and food contamination levels. nih.gov
The analysis of urinary AFM1 is a cornerstone of human biomonitoring for mycotoxins, as it provides a direct measure of the internal dose of AFB1 from all dietary sources. mdpi.comresearchgate.net Its application is crucial in field studies due to the ease of non-invasive sample collection. researchgate.net The presence of AFM1 in urine serves as a direct confirmation that AFB1 has been ingested and metabolized, offering a more accurate picture of exposure than food sample analysis alone, which can be hampered by the uneven distribution of aflatoxins in food commodities. researchgate.netuef.fi
Aflatoxin-Albumin Adducts as Biomarkers of Chronic Aflatoxin Exposure
While urinary AFM1 is effective for monitoring recent exposure, aflatoxin-albumin adducts (AF-alb) in the blood serve as a critical biomarker for assessing long-term or chronic exposure to AFB1. nih.gov These adducts are formed when AFB1 is metabolized to a reactive epoxide intermediate, AFB1-8,9-epoxide, which can then bind to serum albumin, a major protein in the blood. nih.gov Because albumin has a half-life of about 2 to 3 months in humans, the measurement of AF-alb provides an integrated measure of exposure over this extended period. nih.gov
This long-term perspective is invaluable for epidemiological studies seeking to link chronic aflatoxin exposure to diseases with long latency periods, such as hepatocellular carcinoma (liver cancer). nih.govresearchgate.net Unlike urinary biomarkers that fluctuate daily, a single measurement of AF-alb can reflect an individual's average exposure over several weeks or months, accounting for individual variations in metabolism and clearance. nih.govveterinaryworld.org
The utility of AF-alb as a biomarker has been demonstrated in numerous studies, particularly in regions with high aflatoxin exposure, such as sub-Saharan Africa. nih.govresearchgate.netbrill.combrill.com Research across countries like The Gambia, Guinea, Kenya, Tanzania, and Uganda has used AF-alb to reveal widespread and chronic exposure in vulnerable populations, including children and adolescents. researchgate.netbrill.combrill.com These studies have shown a wide range of biomarker levels, reflecting significant geographical and temporal variations in exposure. researchgate.netbrill.combrill.com The measurement of AF-alb is typically performed using methods like enzyme-linked immunosorbent assay (ELISA), providing a sensitive tool for quantifying chronic exposure levels. nih.govresearchgate.net
Table 1: Comparison of Aflatoxin Exposure Biomarkers
| Biomarker | Sample Matrix | Exposure Window | Key Application |
| This compound (AFM1) | Urine | Short-term (approx. 24 hours) nih.govresearchgate.net | Assessing recent dietary intake and intervention efficacy. researchgate.netaphrc.org |
| Aflatoxin-Albumin Adducts (AF-alb) | Blood (Serum) | Long-term (2-3 months) nih.gov | Epidemiological studies of chronic disease risk. nih.govresearchgate.net |
| Aflatoxin-N7-guanine (AFB-N7-Gua) | Urine | Short-term (approx. 24 hours) nih.govveterinaryworld.org | Measuring the biologically effective dose. veterinaryworld.orgmdpi.com |
Application of this compound Biomarkers in Epidemiological Studies and Public Health Surveillance
Biomarkers, particularly urinary AFM1 and serum AF-alb, are powerful tools in epidemiological research and public health surveillance, providing objective measures of aflatoxin exposure. mdpi.comjst.go.jp Their application has been pivotal in establishing the link between aflatoxin exposure and human diseases, most notably liver cancer. nih.govnih.govmdpi.com Epidemiological studies have demonstrated a strong correlation between chronic AFB1 exposure, as measured by these biomarkers, and an increased risk of developing hepatocellular carcinoma, especially in individuals with concurrent hepatitis B virus (HBV) infection. nih.govnih.govmdpi.com A landmark prospective study found a synergistic effect, where individuals positive for both aflatoxin biomarkers and an HBV biomarker had a nearly 60-fold higher risk of liver cancer. mdpi.com
In public health surveillance, these biomarkers are used to assess exposure levels in different populations and identify high-risk groups. jst.go.jp Widespread biomonitoring has been conducted in various parts of the world, especially in sub-Saharan Africa and Asia, where food contamination is a significant concern. nih.govbrill.comjst.go.jp For example, studies in Bangladesh using urinary AFM1 have highlighted frequent exposure in both rural and urban populations, raising public health concerns. researchgate.netnih.gov Similarly, research in multiple African nations measuring AF-alb has documented the extensive exposure of vulnerable groups to aflatoxins. brill.combrill.com This surveillance data is critical for informing public health policies, guiding interventions, and assessing the effectiveness of food safety regulations. aphrc.orgjst.go.jp Biomarker data also helps to understand the association of aflatoxin exposure with other health issues, such as child growth impairment and immune suppression. nih.govuef.firesearchgate.net
Table 2: Selected Epidemiological Studies Using Aflatoxin Biomarkers
| Region/Country | Population | Biomarker(s) Used | Key Findings | Citation |
| Six African Countries (Gambia, Guinea, Kenya, Senegal, Tanzania, Uganda) | Various (Children, Adolescents) | Aflatoxin-albumin adducts | Widespread exposure; geometric mean levels ranged from 9.7 pg/mg in Ugandan children to 578.5 pg/mg in Kenyan adolescents. | researchgate.netbrill.combrill.com |
| Bangladesh | Adults (Rural & Urban) | Urinary this compound | AFM1 detected in 46% of samples; mean level was higher in the rural cohort (99 pg/mL) than the urban cohort (54 pg/mL). | researchgate.net |
| Bangladesh | Infants and Young Children | Urinary this compound | AFM1 detected in 43.5% of samples; frequent detection raises concerns for this vulnerable population group. | nih.gov |
| Brazil | Chronic Hepatitis B Carriers & Non-carriers | Urinary this compound | AFM1 was detected more frequently in HBV carriers (37.2%) than in non-carriers (17.2%), suggesting higher risk in the carrier group. | scielo.br |
| China | Adult Males | Aflatoxin biomarkers & HBsAg | Demonstrated a synergistic interaction between aflatoxin exposure and HBV infection in increasing liver cancer risk. | mdpi.com |
Utility of Biomarkers in Assessing the Efficacy of Dietary Interventions against Aflatoxin Exposure
Biomarkers are essential for evaluating the effectiveness of interventions aimed at reducing aflatoxin exposure. aphrc.orgcambridge.org The measurement of biomarkers like urinary AFM1 before and after an intervention provides a direct and quantitative assessment of whether the strategy successfully reduced the internal dose of aflatoxin. researchgate.netaphrc.org This approach is more reliable than relying solely on food analysis or dietary questionnaires. uef.fi
A notable example of this application is a study conducted in Ghana to assess the efficacy of a refined calcium montmorillonite (B579905) clay, known as UPSN, in reducing aflatoxin absorption. researchgate.netaphrc.org In this crossover study, participants were given either the clay or a placebo. aphrc.org Daily monitoring of urinary AFM1 levels showed that the treatment with UPSN resulted in a 55% reduction in AFM1 biomarkers compared to the placebo group. researchgate.netaphrc.org This significant decrease demonstrated the clay's ability to mitigate aflatoxin exposure effectively over a short period. aphrc.org
This research highlights that daily urinary AFM1 levels can serve as an early and sensitive indicator of an intervention's success. researchgate.netaphrc.org The ability to quickly determine efficacy allows public health officials and researchers to rapidly identify and implement effective strategies to protect populations from the harmful effects of aflatoxin exposure. aphrc.org Such biomarker-based assessments are crucial for validating various intervention strategies, from agricultural practices and post-harvest storage improvements to the use of dietary supplements that can bind to aflatoxins and prevent their absorption. cambridge.org
Mitigation and Control Strategies for Aflatoxin M1 Contamination
Pre-Harvest and Post-Harvest Interventions to Reduce Aflatoxin B1 in Feed
The presence of AFM1 in milk is a direct consequence of dairy animals consuming feed contaminated with AFB1. tandfonline.com Therefore, the first line of defense is to minimize AFB1 levels in agricultural commodities destined for animal consumption. This involves a combination of preventative measures before, during, and after harvesting.
Good Agricultural Practices (GAP) and Improved Farm Management for Aflatoxin Control
Good Agricultural Practices (GAP) are a set of principles applied to on-farm production and post-production processes to ensure a safe and healthy food and non-food agricultural product. scielo.br Implementing GAP can significantly reduce the risk of Aspergillus flavus and Aspergillus parasiticus growth and subsequent aflatoxin production.
Pre-Harvest Strategies:
Crop Rotation: Continuous cultivation of susceptible crops like maize and peanuts can lead to a buildup of toxigenic fungal spores in the soil. ijcce.ac.ir Rotating these with less susceptible crops, such as legumes and oilseeds, can help reduce the fungal inoculum in the field. tandfonline.com
Resistant Varieties: Planting crop varieties that are bred for resistance to fungal infection and insect pests is a primary preventive measure. tandfonline.comijcce.ac.ir
Soil Management: The application of soil amendments like gypsum (calcium sulfate) and farmyard manure can improve plant health and reduce fungal infection. Gypsum provides calcium, which strengthens plant cell walls, making them more resistant to fungal penetration. nih.gov Studies have shown that applying gypsum during the flowering stage can reduce aflatoxin contamination by 40%. nih.govnih.gov Farmyard manure enhances microbial diversity in the soil, creating competition for Aspergillus species. nih.gov
Irrigation and Drought Stress Management: Late-season drought stress is a major factor contributing to pre-harvest aflatoxin contamination, particularly in groundnuts. nih.gov Proper irrigation, especially during the pod development stage, can significantly reduce the risk of fungal invasion. nih.govnih.gov
Insect Control: Insect damage to crops creates entry points for fungal spores. Therefore, effective insect management is a critical component of aflatoxin control. ijcce.ac.ir
Harvest and Post-Harvest Strategies:
Timely Harvesting: Harvesting crops at full maturity is crucial. scielo.brijcce.ac.ir Delaying the harvest can expose crops to conditions favorable for fungal growth, especially if they are already infected. ijcce.ac.ir Conversely, harvesting overly immature pods can also increase susceptibility. nih.gov
Proper Drying: Rapid and thorough drying of harvested crops to a safe moisture level (below 13% for maize) is one of the most effective post-harvest strategies. scielo.brscielo.br This inhibits the growth of Aspergillus species. nih.gov Using tarpaulins or elevated racks for drying prevents contact with the soil and improves airflow. nih.govselko.com
Storage Conditions: Storing dried commodities in clean, dry, and well-ventilated facilities is essential to prevent re-contamination and fungal growth. ijcce.ac.irscielo.br Hermetically sealed bags can also be effective in creating an environment that inhibits fungal proliferation. nih.gov
Application of Atoxigenic Aspergillus Strains (Biocontrol)
The mechanism of biocontrol is primarily based on competitive exclusion. auctoresonline.org However, research also suggests that some atoxigenic strains can degrade existing aflatoxins. auctoresonline.orgresearchgate.net Products like Aflasafe®, which consists of a blend of native atoxigenic strains, have been shown to consistently reduce aflatoxin contamination in crops like maize and groundnuts by 80-99% in various African countries. nih.gov
Field trials have demonstrated the significant efficacy of this approach. For instance, in Italy, the application of atoxigenic A. flavus strains resulted in aflatoxin B1 reductions of over 90% in maize. itjfs.com Similarly, studies in Ghana showed that native atoxigenic isolates could reduce aflatoxin levels by 70–100% in groundnuts and 50–100% in maize. mdpi.com The protection conferred by these biocontrol agents can also extend into the post-harvest storage period. nutrinews.com
Efficacy of Feed Additives and Toxin Binders in Animal Rations to Reduce Aflatoxin M1 Carry-over
Even with the best pre- and post-harvest practices, some level of AFB1 contamination in animal feed may be unavoidable. In such cases, the use of feed additives, commonly known as toxin binders, can be an effective strategy to reduce the absorption of AFB1 in the animal's gastrointestinal tract and consequently lower the carry-over rate to AFM1 in milk. scientificelectronicarchives.orgdellait.com These binders are substances that can adsorb or bind to mycotoxins, rendering them unavailable for absorption by the animal.
Various types of binders have been studied, with aluminosilicates, particularly clays (B1170129) like bentonite (B74815) and hydrated sodium calcium aluminosilicate (B74896) (HSCAS), being the most common and effective for aflatoxins. nih.govscientificelectronicarchives.org Organic binders derived from yeast cell walls have also shown efficacy. scientificelectronicarchives.orgpurdue.edu
The effectiveness of these binders can vary depending on the specific product, the level of aflatoxin contamination, and other dietary factors. However, numerous studies have demonstrated their ability to significantly reduce AFM1 levels in the milk of dairy cows.
| Feed Additive/Toxin Binder | Animal | AFB1 Challenge Level | Reduction in Milk AFM1 Concentration | Reference |
| Hydrated Sodium Calcium Aluminosilicate (HSCAS) | Dairy Cows | Not specified | Up to 50% | nih.gov |
| Bentonite | Dairy Cows | Not specified | Significant reduction to below EU limits | nih.gov |
| Clinoptilolite (a natural zeolite) | Dairy Cows | Naturally contaminated feed | Average of 56.2% | nih.gov |
| Sodium Bentonite | Dairy Cows | Not specified | 65% | nih.gov |
| Calcium Montmorillonite (B579905) | Dairy Cows | Not specified | 55-68% | nih.gov |
| Sequestering Agent (high adsorbent clay minerals and inactivated yeast) | Dairy Cows | 2.8 mg of aflatoxin | ~60% | dellait.com |
| Silicoglycidol | Dairy Cows | 100 µg of AFB1/kg DMI | 27% | nih.gov |
| NovaSil® Binder | Dairy Cows | Naturally contaminated feed | Significant reduction | mdpi.com |
This table is for illustrative purposes and summarizes findings from various studies. Efficacy can vary based on specific conditions.
Development of Integrated this compound Management Frameworks in Dairy Supply Chains
Ensuring the safety of milk and dairy products from this compound (AFM1) contamination requires a comprehensive and integrated approach that spans the entire dairy supply chain. fbk.eu The development of integrated management frameworks is crucial for minimizing the risk of AFM1 and protecting public health. core.ac.uk
A holistic framework for controlling AFM1 involves a multi-pronged strategy that includes prevention, monitoring, and intervention. A fundamental aspect of this framework is the management of feed quality to mitigate the initial contamination of Aflatoxin B1 (AFB1), the precursor to AFM1, at the farm level. This includes rigorous testing of animal feed for mycotoxins and implementing proper storage practices to inhibit mold growth.
Key components of an integrated AFM1 management framework include:
Preventive Measures: The primary strategy for controlling AFM1 is to prevent the contamination of animal feed with AFB1. researcher.life This involves good agricultural practices in the cultivation and harvesting of feed crops, as well as appropriate storage conditions to prevent mold growth. core.ac.uk
Monitoring and Detection: Routine monitoring of AFM1 levels in milk is essential for quality assurance and control. fbk.eu This involves the use of advanced and rapid detection technologies such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) for accurate testing of milk samples collected from farms and processing plants. fbk.eu
Intervention and Detoxification: When contamination is detected, effective intervention strategies are necessary. This can include the application of the novel detoxification techniques discussed previously, such as UV-C light, ozonation, and HPP, to reduce AFM1 levels in milk.
Regulatory Compliance and Standards: Adherence to regulatory standards, such as the Hazard Analysis and Critical Control Points (HACCP) systems and the Pasteurized Milk Ordinance (PMO), is a critical component of the framework. These regulations provide a structured approach to identifying and controlling potential hazards in the food production process.
Traceability and Transparency: The implementation of modern technologies like blockchain-enabled traceability systems and Internet of Things (IoT)-based real-time monitoring can enhance transparency and compliance throughout the production, processing, and distribution stages of the dairy supply chain.
Capacity Building and Awareness: Workforce training, capacity building programs, and consumer awareness initiatives are vital for reinforcing safety measures at all levels of the supply chain.
By integrating these elements, a robust management framework can be established to effectively control AFM1 contamination, thereby enhancing the safety and quality of dairy products, ensuring regulatory compliance, and building consumer confidence.
Regulatory Science and Policy Implications for Aflatoxin M1
International and National Regulatory Standards for Aflatoxin M1 in Milk and Dairy Products
This compound (AFM1), a metabolite of aflatoxin B1 (AFB1), is a significant concern for the dairy industry and public health due to its presence in milk and dairy products when lactating animals consume contaminated feed. nih.govresearchgate.net Its carcinogenic properties have led regulatory bodies worldwide to establish maximum residue limits (MRLs) to protect consumers. nih.gov However, these standards vary considerably across different countries and international organizations. nih.gov
The European Union (EU) has one of the most stringent regulations, setting a maximum level of 0.05 micrograms per kilogram (µg/kg) for AFM1 in raw milk, heat-treated milk, and milk used for the manufacture of dairy products. nih.govjafs.com.pl For infant formulae and follow-on formulae, the limit is even lower at 0.025 µg/kg. jafs.com.pleuropa.eu
In contrast, the United States Food and Drug Administration (FDA) has set a higher action level of 0.5 µg/kg for AFM1 in milk. trilogylab.comfda.gov This level is ten times higher than the EU's general standard for milk. China also adheres to the 0.5 µg/kg limit. ringbio.com The Codex Alimentarius Commission, an international food standards body, also recommends a maximum level of 0.5 µg/kg for milk. trilogylab.comfao.org This standard is often referenced by countries that have not established their own specific regulations. trilogylab.com
Regulations for dairy products can also differ. For instance, while the EU has a limit for milk used in cheese production, there isn't a specific limit for the final cheese product. mdpi.com Switzerland, however, sets a limit of 250 ng/kg for cheese. mdpi.com In some regions, the regulations are even more varied. For example, Brazil has a limit of 5 µg/kg for milk powder and 2.5 µg/kg for cheese. nih.gov In Egypt, regulations have historically stipulated that fluid milk and dairy products should be free from AFM1.
The following interactive table provides a comparative overview of AFM1 regulatory limits in milk and dairy products across different regions.
| Region/Country | Product | Maximum Limit (µg/kg) |
| European Union | Raw milk, heat-treated milk, and milk for manufacturing | 0.05 jafs.com.pleuropa.eu |
| Infant formulae and follow-on formulae | 0.025 jafs.com.pleuropa.eu | |
| United States | Milk | 0.5 trilogylab.comfda.gov |
| Codex Alimentarius | Milk | 0.5 trilogylab.comfao.org |
| China | Milk | 0.5 ringbio.com |
| Argentina | Milk | 0.05 nih.gov |
| Milk products | 0.5 nih.gov | |
| Cheese | 0.25 nih.gov | |
| Brazil | Milk | 0.5 nih.gov |
| Milk powder | 5.0 nih.gov | |
| Cheese | 2.5 nih.gov | |
| Switzerland | Cheese | 0.25 mdpi.com |
| Serbia | Milk | 0.5 mdpi.com |
| Iran | Cheese | 0.2 mdpi.com |
| Egypt | Fluid milk and dairy products | Should be free from AFM1 |
| Ethiopia | Raw milk | 0.05 nih.gov |
Challenges in Harmonization of Global this compound Regulations
The significant disparities in this compound (AFM1) regulations across the globe present considerable challenges to international trade and public health protection. usda.gov The lack of a unified international standard for AFM1 in milk and dairy products creates a fragmented regulatory landscape where the permissible levels of this carcinogen can vary tenfold between major trading partners like the European Union and the United States. nih.govrupahealth.com
One of the primary challenges is the differing perceptions of tolerable health risks among countries. usda.gov These perceptions are often influenced by a nation's level of economic development and the susceptibility of its agricultural crops to aflatoxin contamination. usda.gov For instance, the EU's stringent limit of 0.05 µg/kg is based on the ALARA (As Low As Reasonably Achievable) principle, aiming to minimize consumer exposure to this genotoxic carcinogen. researchgate.net Conversely, the 0.5 µg/kg limit set by the U.S. FDA and Codex Alimentarius is considered more economically feasible for many countries to achieve. trilogylab.comfao.org
This divergence in standards can act as a technical barrier to trade. aflasafe.com Producers in countries with less stringent domestic regulations may face significant hurdles when exporting to regions with stricter limits, such as the EU. aflasafe.com Compliance can be costly or technically unachievable for some, limiting their market access and creating economic disadvantages. usda.gov For example, it has been anticipated that a low maximum level for AFM1 in milk would necessitate an extremely low limit for aflatoxin B1 in dairy cattle feed, which could have a significant economic impact. researchgate.net
The absence of consensus on international aflatoxin maximum levels for many foods at the Codex Alimentarius, the global food standards body, further exacerbates the issue. aflasafe.com This lack of agreement often stems from vast differences in perceived risks, food consumption patterns, and levels of aflatoxin contamination in food produced in different agro-ecological regions. aflasafe.com
Efforts to harmonize standards are ongoing, but face resistance. Some argue that overly strict international standards could impose unfair economic burdens on lower-income, food-exporting countries. usda.gov Conversely, others maintain that a globally harmonized, stringent standard is necessary for public health, especially for vulnerable populations like children. researchgate.net The debate continues within international bodies like the Codex Committee on Food Additives and Contaminants, highlighting the complexity of balancing public health with economic and trade considerations. researchgate.net
Economic Impacts of this compound Contamination and Regulatory Compliance on the Dairy Industry
The presence of this compound (AFM1) in milk and dairy products has significant economic repercussions for the dairy industry worldwide. thecattlesite.com These impacts are multifaceted, affecting producers, processors, and national economies through direct and indirect costs. researchgate.netthecattlesite.com
Direct Economic Losses:
Product Rejection and Discarding: Milk and dairy products found to contain AFM1 levels exceeding regulatory limits must be discarded, leading to direct revenue loss for dairy producers and processors. thecattlesite.com This is a significant issue, particularly in regions with stringent regulations like the European Union. thecattlesite.com
Reduced Market Value: Contaminated products that may fall within the regulatory limits of one country could be rejected by another with stricter standards, leading to a loss of export opportunities and reduced market value. un.org
Costs of Mitigation and Control: The dairy industry incurs substantial costs associated with preventing and mitigating AFM1 contamination. This includes regular monitoring and testing of animal feed and milk, which can be time-consuming and expensive. ringbio.comthecattlesite.com The use of mycotoxin binders in animal feed also adds to production costs. jafs.com.pl
Indirect Economic Impacts:
Reduced Animal Productivity: The primary source of AFM1 is Aflatoxin B1 (AFB1) in contaminated animal feed. nih.gov High levels of AFB1 in feed can negatively impact the health and productivity of dairy cattle, leading to reduced milk yield and impaired liver function. nih.gov
Trade Barriers: The lack of harmonized international standards for AFM1 creates significant trade barriers. usda.gov The cost of compliance with varying regulations can be prohibitive for producers in developing countries, limiting their access to lucrative international markets. usda.gov Studies have shown that harmonizing aflatoxin standards could significantly increase international trade in agricultural products. iatp.org
Reputational Damage: Outbreaks of high AFM1 contamination can damage the reputation of a country's dairy industry, leading to a loss of consumer confidence both domestically and internationally.
The economic burden of AFM1 contamination is not evenly distributed. Developing countries, particularly in Africa and parts of Asia, often bear a disproportionate share of the impact due to factors such as climate conditions that favor mold growth, limited resources for mitigation, and less developed regulatory and monitoring systems. un.orgresearchgate.net In the United States alone, the economic impact of aflatoxins on the corn industry, a major component of animal feed, has been estimated to be between $52.1 million and $1.68 billion annually. nih.gov
Public Health Policy Development Based on this compound Risk Assessment and Scientific Evidence
Public health policies regarding this compound (AFM1) are fundamentally shaped by scientific risk assessments that evaluate the potential for this mycotoxin to cause harm to humans. mdpi.com The International Agency for Research on Cancer (IARC) has played a crucial role in this process by classifying aflatoxins. Aflatoxin B1 (AFB1), the precursor to AFM1, is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans. mdpi.comnih.gov AFM1 itself has been classified as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans". rupahealth.comufl.edu
The development of regulatory limits for AFM1 in milk and dairy products is a direct outcome of this scientific understanding. trilogylab.com The core principle guiding these policies is the protection of public health, particularly for vulnerable populations such as infants and young children who consume large quantities of milk. mdpi.comrupahealth.com
Key elements of the scientific evidence and risk assessment process that inform policy include:
Toxicity and Carcinogenicity Data: Scientific studies on the toxic effects of AFM1, including its potential to cause liver cancer, form the basis for regulatory action. nih.govontosight.ai Although AFM1 is considered less potent than AFB1, its presence in a dietary staple like milk necessitates control measures. fao.org
Exposure Assessment: Regulatory bodies conduct exposure assessments to estimate the amount of AFM1 consumed by different population groups. mdpi.comeuropa.eu These assessments consider food consumption patterns and the levels of AFM1 found in food products. mdpi.com For example, a review of data from Mediterranean countries highlighted that cheeses were the most contaminated dairy products, leading to higher estimated daily intake and hazard index values. mdpi.com
Risk Characterization: This step combines the hazard identification (carcinogenicity) and exposure assessment to characterize the potential risk to the population. For genotoxic carcinogens like aflatoxins, it is generally assumed that there is no threshold below which no adverse effects will occur. fao.org This has led to the adoption of the ALARA (As Low As Reasonably Achievable) principle in some jurisdictions, such as the European Union, which aims to keep exposure to a minimum. researchgate.net
Margin of Exposure (MOE): The European Food Safety Authority (EFSA) uses the Margin of Exposure (MOE) approach for the risk assessment of genotoxic and carcinogenic substances. An MOE below 10,000 is considered a public health concern. mdpi.com EFSA's assessments have consistently shown MOEs for aflatoxins to be below this threshold across various European countries and age groups, indicating a potential health concern that warrants regulatory action. mdpi.com
The establishment of different regulatory limits across the globe reflects varying interpretations of the scientific evidence and different approaches to risk management. For instance, the EU's stringent limits are based on a precautionary approach, aiming for the highest level of health protection. fao.org In contrast, the higher limits in the US and under Codex Alimentarius also consider economic feasibility and the achievability of the standards. studiauniversitatis.ro
Ultimately, public health policies for AFM1 are a dynamic process, continually informed by new scientific research on its toxicity, occurrence, and the effectiveness of control measures. researchgate.net The goal is to establish regulations that are protective of public health while being practical to implement and enforce. researchgate.net
Interdisciplinary Research Perspectives and Future Directions in Aflatoxin M1 Studies
Integrated Risk-Benefit Analysis of Dairy Consumption in Aflatoxin M1 Endemic Regions
In regions where this compound (AFM1) is endemic, a critical area of research is the integrated risk-benefit analysis of dairy consumption. Milk and dairy products are vital sources of essential nutrients, crucial for child growth and development, yet they can also be a primary route of exposure to the carcinogenic AFM1. nih.govmdpi.com
A key research initiative in Sidama, Ethiopia, aims to determine the impact of milk consumption and AFM1 on child growth during the first 18 months of life. nih.gov This study will analyze the association between child anthropometrics and both milk consumption and AFM1 exposure, controlling for various socioeconomic, nutritional, and behavioral factors. nih.gov The overarching goal is to weigh the nutritional benefits of milk against the health risks posed by AFM1 contamination. ufl.edunih.gov This is particularly pertinent as some studies suggest that while the cancer risk from AFM1 consumption may be low, other potential health effects, such as compromised child growth, warrant investigation. nih.gov
The economic implications for dairy-producing households are also a significant consideration. Excessively strict standards for AFM1 could lead to economic losses from discarded milk and nutritional losses if public perception turns against milk consumption. nih.gov Therefore, a nuanced understanding of the risk-benefit trade-offs is essential for developing rational and effective policy recommendations regarding AFM1 regulation and public health communication. ufl.edu
Table 1: Key Considerations in Risk-Benefit Analysis of Dairy Consumption in AFM1 Endemic Regions
| Factor | Description | Research Focus |
| Nutritional Benefits | Milk is a rich source of proteins, fats, minerals, and vitamins essential for growth and development, particularly in children. mdpi.com | Quantifying the positive impact of dairy consumption on child anthropometrics and overall health. nih.gov |
| Health Risks | This compound is a potential human carcinogen and may have other adverse health effects, such as stunting child growth. nih.gov | Determining the association between AFM1 exposure from dairy and negative health outcomes in vulnerable populations. nih.govnih.gov |
| Socioeconomic Impact | Strict regulations on AFM1 levels can lead to economic losses for dairy farmers due to discarded milk and may affect the livelihoods of those dependent on the dairy industry. nih.gov | Assessing the economic consequences of different regulatory scenarios on producers and the dairy market. nih.gov |
| Public Perception | Fear of AFM1 contamination can lead to reduced dairy consumption, negating its nutritional benefits. nih.gov | Developing effective communication strategies to inform the public about the relative risks and benefits. ufl.edu |
Co-occurrence and Interactive Toxicity of this compound with Other Mycotoxins and Environmental Contaminants
The toxicological assessment of this compound (AFM1) is complicated by its frequent co-occurrence with other mycotoxins and environmental contaminants in food and feed. researchgate.netfood.gov.uk This reality necessitates a shift in research focus from single-toxin analysis to understanding the interactive effects of these combined exposures.
Mycotoxins are rarely found in isolation. food.gov.uk Surveys of animal feed, for instance, have revealed that a high percentage of samples are contaminated with multiple mycotoxins simultaneously. mdpi.com In one study of dairy cow feed in China, 95.30% of samples were contaminated with three or more mycotoxins. mdpi.com The most prevalent mycotoxins globally include deoxynivalenol (B1670258) (DON), fumonisins (FUM), and zearalenone (B1683625) (ZEA), which often co-occur with aflatoxins. nih.gov
The combined toxicological effects of these mixtures are not always predictable based on the toxicity of the individual compounds. nih.gov Interactions can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic. mdpi.com For example, long-term exposure to multiple mycotoxins, even at individually low levels, can have unpredictable and potentially severe impacts on animal health and productivity. researchgate.net
Future research must prioritize the investigation of these complex interactions to conduct more realistic risk assessments. This includes studying the combined effects of AFM1 with other prevalent mycotoxins like ochratoxin A (OTA), fumonisins, and trichothecenes, as well as with other environmental contaminants that may be present in the food chain.
Advanced Modeling and Predictive Analytics for this compound Contamination and Exposure
Advanced modeling and predictive analytics are emerging as powerful tools in the management of this compound (AFM1) contamination. These technologies offer the potential to forecast contamination risks, enabling proactive rather than reactive responses.
Predictive models for aflatoxin contamination in crops like maize, a primary source of Aflatoxin B1 (AFB1) in animal feed, are being developed and refined. researchgate.net Mechanistic models, such as AFLA-maize, utilize weather data as a key input to predict the risk of aflatoxin development. researchgate.net These models can use historical, real-time, and future weather data to generate scenarios that support decision-making at various stages, from pre-season planning to harvest management. researchgate.net
Machine learning algorithms are also being employed to predict AFM1 levels in various matrices, including breast milk. mdpi.com By analyzing factors associated with contamination, these models can help identify high-risk populations and inform targeted interventions. mdpi.com For instance, a study utilizing machine learning found that algorithms like CatBoost could effectively predict AFM1 contamination in breast milk, highlighting the potential of these methods in food safety monitoring. mdpi.com
Furthermore, probabilistic methods, such as the two-dimensional Monte-Carlo model, are used for chronic exposure estimation and risk characterization of AFM1 in consumers. nih.gov These models integrate data on AFM1 contamination levels in milk and dairy products with food consumption data to provide a more comprehensive picture of exposure risks across different population groups. nih.gov
Table 2: Applications of Advanced Modeling in this compound Management
| Modeling Approach | Application | Key Inputs | Potential Outputs |
| Mechanistic Crop Models (e.g., AFLA-maize) | Predicting aflatoxin risk in pre-harvest crops. researchgate.net | Weather data (historical, real-time, future). researchgate.net | Risk maps, harvest time recommendations, crop management support. researchgate.net |
| Machine Learning Algorithms | Predicting AFM1 levels in food products (e.g., milk). mdpi.com | Contamination data, associated risk factors. mdpi.com | Identification of high-risk samples/populations, real-time monitoring support. mdpi.com |
| Probabilistic Exposure Models (e.g., Monte-Carlo) | Estimating chronic dietary exposure to AFM1. nih.gov | AFM1 concentration data in foods, food consumption survey data. nih.gov | Hazard Index (HI), Margin of Exposure (MoE), cancer incidence estimates. nih.gov |
Development of Innovative Monitoring and Surveillance Systems, including this compound Observatories
Effective control of this compound (AFM1) relies on robust monitoring and surveillance systems. bmj.com A forward-thinking concept gaining traction is the establishment of "this compound Observatories."
An AFM1 observatory would function as an alert system, systematically monitoring Aflatoxin B1 (AFB1) levels in animal feed and AFM1 levels in milk and dairy products. mdpi.com This systematic data collection, when coupled with climate data, can help in predicting and mitigating contamination events. mdpi.com Regular and consistent monitoring is fundamental, as there is a direct correlation between the amount of AFB1 in feed and the subsequent concentration of AFM1 in milk. mdpi.com
The development of more accessible and cost-effective methods for aflatoxin detection is also crucial for enhancing surveillance, particularly in resource-limited settings. bmj.com While traditional methods like HPLC are accurate, they can be time-consuming and expensive. Techniques like ELISA have emerged as valuable screening tools due to their speed and precision. auctoresonline.org
Integrating these monitoring efforts into a comprehensive surveillance system can provide a clearer picture of the extent of AFM1 contamination, identify hotspots, and evaluate the effectiveness of control measures. bmj.commdpi.com Such systems are vital for informing targeted interventions, refining public health policies, and ultimately reducing consumer exposure to this carcinogen. mdpi.comtandfonline.com
Socioeconomic Factors and the Effectiveness of this compound Control Programs
The effectiveness of this compound (AFM1) control programs is significantly influenced by a range of socioeconomic factors. ifpri.org Poverty, in particular, has been identified as a major driver of aflatoxin exposure.
Studies have shown a strong association between lower socioeconomic status and higher levels of aflatoxin exposure. ifpri.org In rural Kenya, for example, serum aflatoxin levels were found to be 5 to 7 times higher among the poorest women compared to their less poor counterparts. ifpri.org Similarly, research in Nigeria indicated that low-income earners had significantly higher levels of AFM1. This is often due to a reliance on cheaper, more susceptible food staples like maize and a lack of resources for proper storage and handling practices that can mitigate fungal growth. ifpri.org
Other socioeconomic determinants that can impact the success of control programs include:
Education Level: Higher levels of education can be associated with greater awareness of aflatoxins and better adoption of control measures. medrxiv.org
Land Ownership and Food Security: Households with greater food security and land ownership may have more diverse diets and better control over their food supply, reducing reliance on potentially contaminated sources. ifpri.org
Market Structures: In some regions, cheaper commercial food brands have been found to have the highest levels of aflatoxin contamination, putting low-income consumers at greater risk. ifpri.org
Therefore, for AFM1 control programs to be truly effective, they must be designed with a deep understanding of the socioeconomic context in which they are implemented. Interventions should be tailored to address the specific challenges faced by vulnerable populations, and may need to include components that go beyond technical solutions to address underlying issues of poverty and food insecurity.
Novel Therapeutic and Preventive Strategies Against this compound Toxicosis
Research into novel therapeutic and preventive strategies against this compound (AFM1) toxicosis is exploring a variety of innovative approaches, moving beyond traditional control measures. These strategies target different points in the contamination pathway, from preventing the formation of the parent compound Aflatoxin B1 (AFB1) to reducing the bioavailability of AFM1 in consumed products.
One promising area is the use of biological control agents. Non-toxicogenic strains of Aspergillus flavus can be applied in the field to outcompete their toxic counterparts, thereby reducing AFB1 contamination in crops before they enter the food and feed chain. nih.gov
For the detoxification of milk and dairy products already contaminated with AFM1, several methods are under investigation:
Microbial Adsorbents: Certain probiotic bacteria, such as Lactobacillus and Streptococcus species, and yeasts like Saccharomyces cerevisiae, have shown the ability to bind to AFM1. ijcce.ac.irresearchgate.net This binding reduces the bioavailability of the toxin in the gastrointestinal tract. researchgate.net Biofilms of probiotic bacteria have also demonstrated significant AFM1 reduction capabilities. researchgate.netnih.gov
Mineral Adsorbents: Clays (B1170129) like bentonite (B74815) and activated carbon can be added to animal feed to bind AFB1, reducing its absorption and subsequent carry-over as AFM1 into milk. ijcce.ac.irnih.gov While effective, their use in liquid milk can be limited by potential impacts on quality and high costs. ijcce.ac.irmdpi.com
Enzymatic Biotransformation: This cutting-edge approach uses enzymes from specialized microbes to break down mycotoxins into non-toxic or less toxic metabolites. mycotoxinsite.com
While physical methods like pasteurization have a limited effect on AFM1 levels, these novel biological and chemical strategies offer new avenues for enhancing the safety of dairy products. auctoresonline.org Continued research is needed to optimize these methods, ensure their safety and efficacy, and make them practical and affordable for widespread use. acs.org
Q & A
Q. What statistical approaches are recommended for analyzing AFM1 proficiency testing data?
-
Answer: Use consensus-based assigned values (xa) derived from participant results, excluding outliers (e.g., reporting errors). Calculate z-scores using the formula:
where is the standard deviation for proficiency. Proficiency testing schemes (e.g., FAPAS®) recommend σp = 25% of the regulatory limit to ensure fitness for purpose .
Q. How can HPLC-FLD methods be optimized for low-concentration AFM1 detection in human breast milk?
- Answer: Optimization steps include:
Tables for Key Data
Table 1: Comparison of AFM1 Detection Methods
Table 2: Global Regulatory Limits for AFM1 in Milk
| Region | Raw Milk Limit (µg/kg) | Infant Formula Limit (µg/kg) |
|---|---|---|
| EU | 0.05 | 0.025 |
| US | 0.5 | 0.5 |
| Codex Alimentarius | 0.5 | 0.5 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
